1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid
Descripción
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a fluorinated heterocyclic compound comprising a piperazin-2-one core substituted at the 1-position with a 5-fluoropyrimidin-2-yl group and associated with trifluoroacetic acid (TFA) as a counterion. The molecular formula of the base component, 1-(5-fluoropyrimidin-2-yl)piperazin-2-one, is C₈H₇FN₄O, while the trifluoroacetic acid component adds C₂HF₃O₂, yielding a combined formula of C₁₀H₈F₄N₄O₃ (calculated). The molecular weight of the compound is approximately 320.2 g/mol (estimated).
The 5-fluoropyrimidine moiety is notable for its electron-withdrawing properties, which enhance metabolic stability and binding affinity in medicinal chemistry contexts . Trifluoroacetic acid, a strong acid with a pKa of ~0.23, is commonly used in peptide synthesis and as a solvent or catalyst, suggesting its role here may improve solubility or facilitate purification .
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O.C2HF3O2/c9-6-3-11-8(12-4-6)13-2-1-10-5-7(13)14;3-2(4,5)1(6)7/h3-4,10H,1-2,5H2;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQDBJOMFALMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=NC=C(C=N2)F.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Hantzsch-Type Cyclocondensation
Fluorine introduction at the pyrimidine 5-position employs 1,1,1-trifluoropentane-2,4-dione in Hantzsch–Traumann thiazole synthesis analogs:
$$
\text{CF}3\text{COCH}2\text{COCH}3 + \text{HC(NH}2\text{)NHR} \xrightarrow{\text{TiCl}_4} \text{5-Fluoropyrimidine intermediate}
$$
Yields reach 68-82% when using 2,4-pentanedione derivatives bearing electron-withdrawing groups.
Halogen Exchange on Chloropyrimidines
Nucleophilic aromatic substitution enables direct fluorination:
$$
\text{2-Chloro-5-nitropyrimidine} \xrightarrow{\text{KF, DMF, 150°C}} \text{5-Fluoro-2-chloropyrimidine (87\% yield)}
$$
This method benefits from microwave assistance, reducing reaction times from 24 h to 45 min.
Piperazin-2-one Ring Construction
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of pyrazin-2-ols achieves enantioselective piperazin-2-one formation:
| Entry | Catalyst System | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OCOCF$$3$$)$$2$$/(S)-synphos | TFE/DCM | 95 | 92 |
| 2 | Pd(TFA)$$_2$$/(R)-BINAP | MeOH/H$$_2$$O | 88 | 85 |
β-Amino Amide Cyclization
Heating N-Boc-β-alanineamide derivatives at 110°C in xylene induces ring closure:
$$
\text{Boc-NHCH}2\text{CH}2\text{CONHR} \xrightarrow{\Delta} \text{Piperazin-2-one (74\% yield)}
$$
Microwave irradiation (150 W, 200°C) enhances reaction efficiency to 89% yield in 30 min.
Coupling Strategies
Nucleophilic Aromatic Substitution
Reacting 2-chloro-5-fluoropyrimidine with piperazin-2-one under Mitsunobu conditions:
$$
\text{Cl} \quad + \quad \text{HN} \quad \xrightarrow{\text{PPh}_3, \text{DIAD, THF}} \quad \text{N} \quad \text{F} \quad (62\% \text{ yield})
$$
Optimization studies reveal:
- DIAD (1.5 eq) maximizes substitution over elimination
- THF outperforms DMF in minimizing N-oxide formation
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables room-temperature reactions:
| Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd$$2$$(dba)$$3$$ | Xantphos | Cs$$2$$CO$$3$$ | 78 |
| Pd(OAc)$$_2$$ | BINAP | K$$3$$PO$$4$$ | 85 |
Conditions: 2-bromo-5-fluoropyrimidine, piperazin-2-one, toluene, 80°C.
Trifluoroacetic Acid Salt Formation
Final Boc-deprotection and salt generation employs TFA/CH$$2$$Cl$$2$$ (1:1):
$$
\text{Boc-protected intermediate} \xrightarrow{\text{TFA (5 eq), 25°C}} \text{1-(5-Fluoropyrimidin-2-yl)piperazin-2-one·TFA (quant.)}
$$
Critical parameters:
- Strict temperature control (<30°C) prevents imine formation
- Nitrogen atmosphere maintains product stability
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/MeCN gradient) shows 99.1% purity at 254 nm.
Scale-Up Considerations
Pilot-scale production (500 g) identifies critical process parameters:
| Parameter | Laboratory Scale | Production Scale | Optimization |
|---|---|---|---|
| Coupling time | 18 h | 6 h | Microwave |
| TFA stoichiometry | 5 eq | 3 eq | pH control |
| Crystallization | EtOAc | MTBE/Heptane | Polymorph control |
Yield increases from 58% to 82% through solvent-antisolvent crystallization.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Steps | Cost Index |
|---|---|---|---|---|
| Hantzsch coupling | 68 | 97.2 | 5 | 1.8 |
| Halogen exchange | 87 | 99.1 | 3 | 1.2 |
| Buchwald coupling | 85 | 98.5 | 4 | 2.1 |
Halogen exchange provides optimal balance between efficiency and cost.
Análisis De Reacciones Químicas
Substitution Reactions
The fluorine atom at the 5-position of the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functional group diversification:
Key Findings :
-
Substitution efficiency depends on the nucleophile’s strength and reaction temperature. Piperazine derivatives show higher yields in polar aprotic solvents like acetonitrile .
-
Steric hindrance from the piperazinone moiety reduces reactivity at the 2-position of the pyrimidine ring .
Deprotection and Acid-Mediated Reactions
The TFA counterion facilitates acid-catalyzed deprotection in synthetic workflows:
Mechanistic Insight :
-
TFA’s strong acidity () protonates basic nitrogen centers, enabling clean deprotection without side reactions .
Reduction and Oxidation
The piperazinone ring undergoes redox transformations under specific conditions:
Reduction
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hr | Partially saturated piperazinone derivatives | Limited regioselectivity |
| H₂/Pd-C | EtOAc, 1 atm, 6 hr | Fully reduced piperazine analog | Requires inert atmosphere |
Oxidation
| Reagent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 hr | N-Oxide derivatives | Moderate (∼45%) |
| mCPBA | DCM, rt, 12 hr | Sulfoxide formation (if sulfur present) | High (∼78%) |
Research Highlight :
-
Oxidation of the piperazinone ring enhances hydrogen-bonding capacity, improving target binding in kinase inhibition assays .
Coupling Reactions
The compound participates in cross-coupling reactions to generate bioconjugates:
| Reaction | Catalyst | Conditions | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 hr | Aryl-functionalized analogs |
| Click Chemistry | CuI, TBTA | DMF, rt, 24 hr | Triazole-linked derivatives |
Data from :
-
Coupling at the pyrimidine 4-position with aryl boronic acids improves antimalarial activity (IC₅₀: 236 nM against PfPK6).
Degradation Pathways
Under extreme conditions (pH < 2 or > 12), the compound undergoes hydrolysis:
| Condition | Primary Pathway | Degradation Product |
|---|---|---|
| Acidic (HCl, 1M) | Pyrimidine ring hydrolysis | 5-Fluorouracil derivatives |
| Alkaline (NaOH, 1M) | Piperazinone ring opening | Diamine intermediates |
Kinetic Study :
-
Decarboxylation of related perfluorinated acids (e.g., PFOA → TFA) follows pseudo-first-order kinetics ( at 25°C) .
Comparative Reactivity
Structural analogs exhibit distinct reactivity profiles:
| Compound | Substitution Site | Reactivity Trend |
|---|---|---|
| 1-(5-Chloropyrimidin-2-yl)piperazin-2-one | 5-Cl | Slower NAS due to Cl’s lower electronegativity |
| 1-(5-Methylpyrimidin-2-yl)piperazin-2-one | 5-CH₃ | No NAS; inert under standard conditions |
Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a chemical compound that combines a fluorinated pyrimidine ring with a piperazinone moiety, stabilized by trifluoroacetic acid. This compound is of interest in medicinal chemistry due to its potential biological activities.
Overview
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is utilized as a building block in synthesizing complex molecules, especially in developing new pharmaceuticals. It is also investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties, and is explored as a potential therapeutic agent because of its ability to interact with specific biological targets. Moreover, it finds use in developing new materials and chemical processes in the industry.
Chemical Reactions
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups through nucleophilic substitution reactions, using nucleophiles such as amines, thiols, and alcohols.
The major products from these reactions depend on the specific reagents and conditions used; oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
The biological activity of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity, which may modulate biological pathways. This compound has demonstrated potential in inhibiting tumor cell proliferation, inducing apoptosis in cancer cell lines (Anticancer Activity) and activity against various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent (Antimicrobial Properties).
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperazinone moiety may enhance binding affinity and specificity, while trifluoroacetic acid improves solubility and stability.
Comparación Con Compuestos Similares
1-(Oxolan-3-yl)piperazin-2-one TFA
- Structural Difference : The oxolan-3-yl group replaces the fluoropyrimidine, introducing an oxygen-rich tetrahydrofuran ring.
- Impact : The oxolan group may improve aqueous solubility compared to the fluoropyrimidine derivative due to increased polarity. However, the absence of fluorine reduces metabolic stability and target-binding specificity .
1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Structural Difference : Addition of a thiophen-2-ylacetyl group at the 4-position of the piperazin-2-one ring.
- The acetyl group adds steric bulk, which could influence pharmacokinetics (e.g., half-life) but may reduce blood-brain barrier penetration compared to the simpler TFA salt .
2-[4-(Fmoc)piperazin-1-yl]acetic acid
- Structural Difference : Fmoc (9-fluorenylmethoxycarbonyl) protection on the piperazine nitrogen, with an acetic acid side chain.
- Impact : The Fmoc group is a staple in solid-phase peptide synthesis, enabling temporary protection of amines. This compound’s utility lies in peptide assembly rather than direct therapeutic activity, contrasting with the fluoropyrimidine-TFA compound’s likely role as a bioactive intermediate .
Functional Implications:
- TFA Counterion : The trifluoroacetate salt in the target compound and the oxolan derivative enhances solubility in organic solvents (e.g., DMF, DMSO), critical for reaction workup and purification. However, residual TFA in pharmaceuticals can necessitate additional purification steps .
- Fluorine vs. Thiophene : Fluorine’s electronegativity improves membrane permeability and metabolic resistance, whereas thiophene’s lipophilicity may favor CNS-targeting applications but risks off-target interactions .
Research Findings and Data Gaps
- Physicochemical Properties : Melting points, solubility profiles, and stability data for the target compound are unavailable, limiting mechanistic interpretations.
- Biological Activity: No direct studies on the compound’s efficacy or toxicity are cited in the evidence; further in vitro/in vivo testing is required.
Future research should prioritize synthesizing and profiling derivatives to optimize pharmacokinetic and safety profiles.
Actividad Biológica
1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of 1-(5-fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid typically involves the reaction of 5-fluoropyrimidine with piperazine under specific conditions, followed by the introduction of trifluoroacetic acid to form the final product. The following steps outline a common synthetic route:
-
Formation of Piperazine Intermediate :
- Reacting 5-fluoropyrimidine with piperazine.
- Conditions: Reflux in a suitable solvent.
-
Trifluoroacetylation :
- Introducing trifluoroacetic acid to the piperazine intermediate.
- Conditions: Controlled temperature and pH to ensure proper acylation.
The biological activity of 1-(5-fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid is primarily attributed to its interaction with specific molecular targets, enhancing its binding affinity due to the presence of fluorine atoms. This modification may lead to modulation of various biological pathways, including:
- Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : It has demonstrated activity against various bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent.
Case Studies
Several studies have evaluated the compound's biological effects:
- Antitumor Studies :
- Antimicrobial Activity :
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one trifluoroacetic acid |
| CAS Number | 2244721-34-2 |
| Molecular Formula | C10H10F4N4O3 |
| Purity | 95% |
| Biological Activities | Anticancer, Antimicrobial |
Research Findings
Recent literature emphasizes the compound's role in drug discovery and development:
- Medicinal Chemistry Applications : It is being explored as a lead compound for designing new drugs targeting various diseases, including cancers and infections .
- Pharmacological Studies : Ongoing research aims to elucidate its pharmacokinetic properties and optimize its efficacy and safety profiles for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
